molecular formula C21H16N2O4 B3019850 (Z)-8-(furan-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951937-61-4

(Z)-8-(furan-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B3019850
CAS No.: 951937-61-4
M. Wt: 360.369
InChI Key: AWNYBEBWRQYKBW-GRSHGNNSSA-N
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Description

The compound (Z)-8-(furan-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one belongs to the benzofuro-oxazinone class, characterized by a fused benzofuran-oxazinone core. Its Z-configuration at the exocyclic double bond (pyridin-4-ylmethylene substituent) is critical for conformational stability and intermolecular interactions. Key structural features include:

  • Pyridin-4-ylmethylene substituent: Contributes to electron-deficient aromatic interactions.
  • Bicyclic framework: Imparts rigidity, influencing pharmacokinetic properties.

Properties

IUPAC Name

(2Z)-8-(furan-2-ylmethyl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-20-16-3-4-18-17(12-23(13-26-18)11-15-2-1-9-25-15)21(16)27-19(20)10-14-5-7-22-8-6-14/h1-10H,11-13H2/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNYBEBWRQYKBW-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-8-(furan-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound with a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C22_{22}H17_{17}N3_{3}O3_{3}
Molecular Weight 371.4 g/mol
CAS Number 929857-29-4

The structure includes a furan ring and a pyridine moiety, which are known to influence its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives of furan have shown efficacy against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

Preliminary studies have demonstrated that this compound may possess anticancer properties. Analogous compounds have been reported to inhibit cell proliferation in various cancer cell lines. For example, certain furan-containing derivatives have shown cytotoxic effects against human cancer cell lines such as A431 and Jurkat . The mechanism of action is hypothesized to involve apoptosis induction and disruption of cellular signaling pathways.

Antiviral Activity

Recent investigations into related furan derivatives have revealed their potential as inhibitors of viral enzymes. Notably, compounds targeting the main protease (Mpro) of SARS-CoV-2 have shown promising results. For instance, derivatives with similar furan structures exhibited IC50_{50} values in the low micromolar range against Mpro, indicating a potential pathway for therapeutic development against COVID-19 .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications in the furan ring enhanced antibacterial activity, achieving minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

Case Study 2: Anticancer Mechanism

In vitro studies on a series of benzofuroxazine derivatives demonstrated that they induced apoptosis in cancer cells through caspase activation and mitochondrial membrane potential disruption. These findings suggest that this compound could be further explored for its anticancer potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key observations include:

  • Furan Ring : Enhances interaction with biological targets due to its electron-rich nature.
  • Pyridine Moiety : Imparts additional polarity and potential hydrogen bonding capabilities.
  • Substituents on the Benzofuroxazine Core : Alter lipophilicity and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key differences between the target compound and structurally related analogs:

Compound Substituent R1 Substituent R2 Molecular Formula Molecular Weight (g/mol) Key Structural Distinctions
Target Compound Furan-2-ylmethyl Pyridin-4-ylmethylene C₂₂H₁₇N₂O₄ 385.38 Furan ring; Z-configuration
(Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 4-Fluorophenethyl Pyridin-4-ylmethylene C₂₈H₂₄FN₂O₃·C₄H₈O₂ 580.62 (with 1,4-dioxane) Lipophilic 4-fluorophenyl group; dioxane adduct
(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Pyridin-2-ylmethyl 4-Methoxybenzylidene C₂₅H₂₁N₂O₄ 421.45 Methoxybenzylidene; pyridine at position 2
4-{6-(4-Fluorophenyl)-7,8-epoxy-...hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid Complex fluorophenyl Epoxy-pyrrolo-oxazin core C₃₃H₃₄FN₃O₇ 628.64 Pyrrolo-oxazin ring; epoxy and carbamoyl groups
Key Observations:

Substituent Effects on Polarity :

  • The target compound’s furan-2-ylmethyl group increases polarity compared to the 4-fluorophenethyl group in , which enhances lipophilicity.
  • The 4-methoxybenzylidene substituent in introduces methoxy-mediated solubility challenges but improves metabolic stability .

Adduct Formation :

  • The 1,4-dioxane adduct in improves crystallinity and stability but increases molecular weight by ~195 g/mol .

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